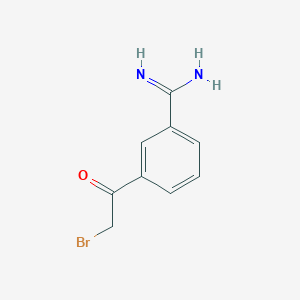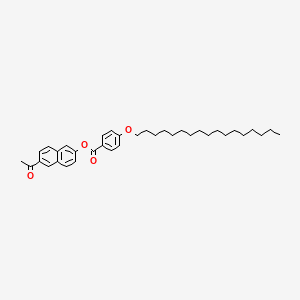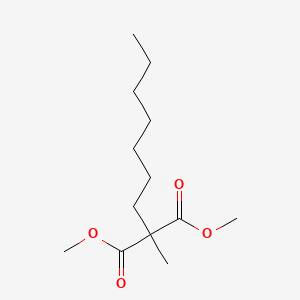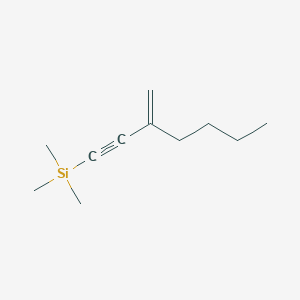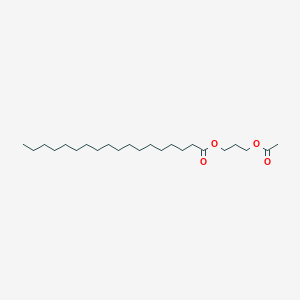
3-(Acetyloxy)propyl octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is derived from octadecanoic acid (stearic acid) and glycerol, where the hydroxyl groups of glycerol are acetylated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)propyl octadecanoate typically involves the esterification of octadecanoic acid with glycerol, followed by acetylation of the hydroxyl groups. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine . The general reaction conditions include heating the reactants under reflux to ensure complete esterification and acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of acid catalysts like sulfuric acid or solid acid catalysts can facilitate the esterification process. The acetylation step can be optimized using acetic anhydride and a base catalyst to ensure high conversion rates.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)propyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of aqueous acid or base to yield octadecanoic acid and glycerol derivatives.
Transesterification: The compound can react with other alcohols to form different esters.
Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids and ketones.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Transesterification: Alcohols (e.g., methanol, ethanol) in the presence of a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Octadecanoic acid and glycerol derivatives.
Transesterification: New esters and glycerol derivatives.
Oxidation: Carboxylic acids and ketones.
Scientific Research Applications
3-(Acetyloxy)propyl octadecanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and acetylation reactions.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in formulations for controlled drug release and as an excipient in pharmaceutical preparations.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emollient properties.
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)propyl octadecanoate involves its hydrolysis to release octadecanoic acid and glycerol derivatives. These products can interact with various molecular targets and pathways, including lipid metabolism enzymes and cellular membranes. The acetyl groups can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(acetyloxy)propyl stearate
- Glycerol, 1-octadecanoate, diacetate
- 1,2-Diaceto-3-stearin
Uniqueness
3-(Acetyloxy)propyl octadecanoate is unique due to its specific ester structure, which imparts distinct physicochemical properties. Its dual acetylation and long-chain fatty acid moiety make it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
96190-26-0 |
|---|---|
Molecular Formula |
C23H44O4 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
3-acetyloxypropyl octadecanoate |
InChI |
InChI=1S/C23H44O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23(25)27-21-18-20-26-22(2)24/h3-21H2,1-2H3 |
InChI Key |
QAVKJMVIVIPHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



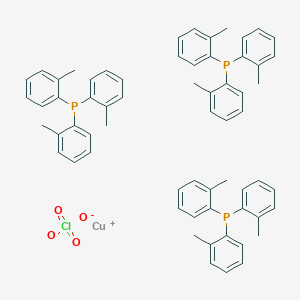
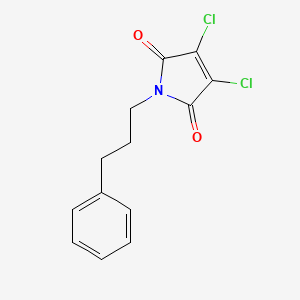
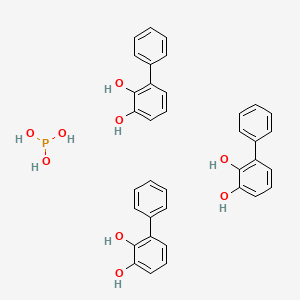
![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)
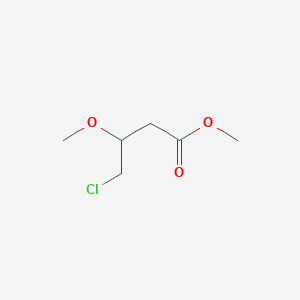
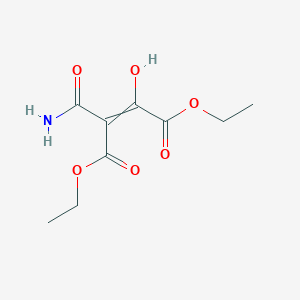
![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)
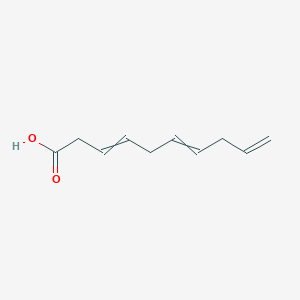
![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
